molecular formula C9H7F3O2 B3058477 Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]- CAS No. 89630-28-4

Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B3058477
CAS No.: 89630-28-4
M. Wt: 204.15 g/mol
InChI Key: HVNDDPHQGGNGQI-UHFFFAOYSA-N
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Description

Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]- (C₉H₇F₃O₂, MW 204.15) is a hydroxyacetophenone derivative featuring a hydroxyl group at the α-carbon and a para-trifluoromethyl-substituted phenyl ring. This compound is structurally characterized by the electron-withdrawing trifluoromethyl (-CF₃) group, which significantly influences its electronic properties, solubility, and reactivity. The para-substitution of -CF₃ enhances the compound's acidity compared to non-fluorinated analogs, making it a valuable intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNDDPHQGGNGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461226
Record name Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89630-28-4
Record name Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]- (also known as 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) is an organic compound with significant biological activity. Its unique structural features, including a hydroxyl group and a trifluoromethyl group, contribute to its chemical behavior and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H8F3O2
  • Molecular Weight : 204.15 g/mol
  • Functional Groups : Hydroxyl (-OH), Trifluoromethyl (-CF3)

The presence of the trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and influencing its pharmacokinetic properties. The hydroxyl group allows for hydrogen bonding, which can affect the compound's solubility and reactivity.

Biological Activities

Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]- exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : The compound does not inhibit CYP3A4, a key enzyme in drug metabolism, suggesting a lower risk of drug interactions when used therapeutically. Additionally, it has been implicated in the inhibition of IRE1α RNase, which is significant in the context of endoplasmic reticulum stress and related diseases .
  • Anti-inflammatory Potential : Research has shown that modifications in the phenyl ring can tune the pro-/anti-inflammatory potential of related compounds. This suggests that Ethanone may have applications in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various compounds structurally similar to Ethanone against MRSA. The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating promising antibacterial activity .

Case Study 2: Enzyme Activity Profiling

In a detailed profiling of enzyme inhibitors, Ethanone was tested for its ability to inhibit BCAT1 and BCAT2 enzymes. The findings revealed that while it showed some inhibitory effects, further optimization of its structure could enhance its selectivity and potency against these targets .

Comparative Analysis

The following table summarizes the biological activities and characteristics of Ethanone compared to structurally similar compounds:

Compound NameBiological ActivityIC50 ValueUnique Characteristics
EthanoneAntimicrobial<20 µMHydroxyl and trifluoromethyl groups enhance activity
Compound AAntimicrobial15 µMSimilar structure but different substitution pattern
Compound BEnzyme Inhibition>50 µMLacks hydroxyl group affecting reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Hydroxy-1-[4-(trifluoromethyl)phenyl]ethanone -OH (α), -CF₃ (para) C₉H₇F₃O₂ High polarity, acidity due to -CF₃; used as a synthon for heterocycles.
2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethanone (DV931) -OH (α), -CF₃ (meta) C₉H₇F₃O₂ Reduced acidity vs. para-CF₃; altered reactivity in electrophilic substitutions.
2-Hydroxy-1-[3,5-bis(trifluoromethyl)phenyl]ethanone (DV933) -OH (α), -CF₃ (meta, para) C₁₀H₆F₆O₂ Enhanced electron-withdrawing effects; potential catalyst in organofluorine chemistry.
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone -SO₂CH₃ (α), -CF₃ (para) C₁₀H₉F₃O₃S Sulfonyl group increases metabolic stability; explored in drug discovery.
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone -Br (ortho), -CF₃ (para) C₉H₆BrF₃O Bromine enhances reactivity in cross-coupling reactions; precursor for functionalized aromatics.
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate -NH₂ (α), -F (para), -CF₃ (meta) C₁₆H₁₄F₄NO₃S Amino group introduces basicity; tosylate salt improves crystallinity for pharmaceutical use.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (-CF₃, -SO₂CH₃): The para-CF₃ group in the target compound increases acidity (pKa ~8–10) compared to non-fluorinated hydroxyacetophenones (pKa ~10–12) due to inductive effects . Methylsulfonyl substitution further lowers pKa and enhances thermal stability .
  • Positional Isomerism: Meta-CF₃ substitution (DV931) reduces acidity and alters regioselectivity in reactions like Friedel-Crafts acylations compared to the para isomer .
  • Halogenation (Br): Bromine at the ortho position () increases molecular weight (267.04 g/mol) and reactivity in Suzuki-Miyaura couplings .

Preparation Methods

Grignard Formation

Reaction Scheme
$$ \text{4-Bromo-(trifluoromethyl)benzene} + \text{Mg} \xrightarrow{\text{THF, I}_2} \text{Grignard reagent} $$
Conditions

  • Catalyst : Iodine (0.5–1 mol%)
  • Solvent : Dry tetrahydrofuran (THF)
  • Temperature : 40–50°C, N₂ atmosphere
  • Time : 2–4 hours

Key Data

Parameter Value
Mg equivalence 1.1–1.3 molar excess
Yield 89–92%
Purity (GLC) >98% meta-isomer

Ketene Addition

Reaction Scheme
$$ \text{Grignard reagent} + \text{Ketene} \xrightarrow{\text{Fe(AcAc)}_3, \text{toluene}} \text{4-(Trifluoromethyl)acetophenone} $$
Conditions

  • Catalyst : Iron(III) acetylacetonate (2 mol%)
  • Solvent : Toluene
  • Temperature : 0 to −10°C
  • Molar ratio (Grignard:ketene): 1:1.05

Key Data

Parameter Value
Reaction time 2–3 hours
Yield 78–85%
Purity (HPLC) 99.2%

α-Bromination and Hydrolysis

Reaction Scheme
$$ \text{4-(Trifluoromethyl)acetophenone} \xrightarrow{\text{Br}2, \text{CH}3\text{COOH}} \alpha\text{-Bromo derivative} \xrightarrow{\text{NaOH}} \text{2-Hydroxy derivative} $$
Conditions

  • Brominating agent : Pyridinium hydrobromide perbromide (1.2 eq)
  • Solvent : Acetic acid
  • Hydrolysis : 10% NaOH, 60°C, 6 hours

Key Data

Parameter Value
Bromination yield 75%
Hydrolysis yield 85%
Overall purity 98.5%

Friedel-Crafts Acylation Route

Acylation of Trifluoromethylbenzene

Reaction Scheme
$$ \text{Trifluoromethylbenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(Trifluoromethyl)acetophenone} $$
Conditions

  • Catalyst : Anhydrous AlCl₃ (1.5 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature
  • Time : 8–12 hours

Key Data

Parameter Value
Acetyl chloride eq. 1.2
Yield 65–72%
Regioselectivity >95% para

Rubottom Oxidation for α-Hydroxylation

Reaction Scheme
$$ \text{4-(Trifluoromethyl)acetophenone} \xrightarrow{\text{LDA, TMSCl}} \text{Silyl enol ether} \xrightarrow{\text{mCPBA}} \text{2-Hydroxy derivative} $$
Conditions

  • Base : Lithium diisopropylamide (LDA, 1.1 eq)
  • Silylating agent : Trimethylsilyl chloride (1.5 eq)
  • Oxidizing agent : meta-Chloroperbenzoic acid (mCPBA, 1.2 eq)

Key Data

Parameter Value
Enolate formation −78°C, 1 hour
Oxidation yield 68%
Diastereomeric ratio 3:1 (syn:anti)

Oximation-Hydrolysis Pathway

Oxime Formation

Reaction Scheme
$$ \text{4-(Trifluoromethyl)acetophenone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{Oxime intermediate} $$
Conditions

  • Solvent : Ethanol/water (3:1)
  • Temperature : 40–45°C
  • Time : 5–7 hours

Key Data

Parameter Value
Hydroxylamine eq. 1.1
Yield 80–85%
Purity 99.1%

Acidic Hydrolysis to Hydroxy Ketone

Reaction Scheme
$$ \text{Oxime} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Hydroxy-1-[4-(trifluoromethyl)phenyl]ethanone} $$
Conditions

  • Acid : 20% H₂SO₄
  • Temperature : 80°C
  • Time : 4–6 hours

Key Data

Parameter Value
Hydrolysis yield 70%
Byproduct formation <2% (unreacted oxime)

Comparative Analysis of Methods

Method Overall Yield Purity Scalability Cost Efficiency
Grignard/Ketene 63–72% 98.5% High Moderate
Friedel-Crafts 44–50% 97.8% Moderate Low
Oximation-Hydrolysis 56–60% 96.2% Low High

Key Observations

  • The Grignard/ketene method excels in scalability but requires stringent temperature control.
  • Friedel-Crafts acylation is limited by regioselectivity challenges (ortho:para = 3:97).
  • Direct α-hydroxylation via Rubottom oxidation offers stereochemical control but suffers from moderate yields.

Industrial Purification Strategies

Crystallization Optimization

  • Solvent system : Cyclohexane/ethyl acetate (4:1)
  • Recovery : 89%
  • Purity upgrade : 96% → 99.3%

Continuous Flow Chromatography

  • Stationary phase : C18-functionalized silica
  • Mobile phase : Methanol/water gradient
  • Throughput : 12 kg/day

Q & A

Basic Research: What are the established synthetic routes for 2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethanone, and how can purity be optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation using 4-(trifluoromethyl)benzene as the aromatic substrate and glycolic acid derivatives as the acyl source. Key steps include:

  • Catalytic conditions : Anhydrous AlCl₃ or FeCl₃ in dichloromethane at 0–5°C to minimize side reactions .
  • Workup : Acidic hydrolysis to isolate the hydroxyketone, followed by recrystallization in ethanol/water (3:1 v/v) for purity >95% .
  • Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Impurities (e.g., unreacted starting material) are minimized by controlling reaction stoichiometry (1:1.2 molar ratio of benzene derivative to acylating agent) .

Basic Research: Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Answer:

  • IR Spectroscopy :
    • Ketone (C=O) : Strong absorption at ~1700 cm⁻¹.
    • Hydroxyl (-OH) : Broad peak at ~3200–3400 cm⁻¹ (hydrogen-bonded) .
  • ¹H NMR (CDCl₃) :
    • Aromatic protons : δ 7.6–8.1 ppm (doublet, J = 8.5 Hz, 2H; singlet, 1H for CF₃-substituted ring).
    • Hydroxyl proton : δ 3.8 ppm (singlet, exchangeable with D₂O) .
  • Mass Spectrometry : Molecular ion peak at m/z 204 [M]⁺ (C₉H₇F₃O₂), with fragments at m/z 159 (loss of CO) and m/z 145 (loss of CF₃) .

Advanced Research: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:
The -CF₃ group enhances electrophilicity at the ketone via inductive effects , accelerating nucleophilic additions (e.g., Grignard reagents or hydride reductions):

  • Kinetic studies : Second-order rate constants for NaBH₄ reduction are ~2× higher compared to non-fluorinated analogs due to increased C=O polarization .
  • Steric effects : The para-CF₃ group minimally hinders access to the ketone, favoring regioselective reactions. Computational (DFT) studies show a 15% increase in electrophilicity index compared to methyl-substituted analogs .

Advanced Research: What computational strategies are recommended for predicting the compound’s thermodynamic properties and reaction pathways?

Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Gibbs free energy for tautomerization (keto-enol equilibrium). Enol form stability is 12 kJ/mol higher due to intramolecular hydrogen bonding .
  • Reaction Pathway Modeling : Leverage databases like PISTACHIO and REAXYS to predict feasible synthetic modifications (e.g., thiocyanation at the hydroxyl group) .
  • Solubility Prediction : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) align with experimental logP values (~1.8) .

Advanced Research: How can researchers resolve contradictions in reported melting points or spectral data across databases?

Answer:

  • Cross-Referencing : Compare data from NIST Chemistry WebBook (phase change data), PubChem (experimental IR/NMR), and CAS Common Chemistry (melting point ranges). For example:
    • Reported MP : 107–109°C (CAS RN 4822 DV932) vs. 105–107°C (PubChem).
    • Resolution : Recrystallize the compound and validate via DSC analysis (heating rate 10°C/min under N₂) .
  • Collaborative Verification : Share raw spectral data (e.g., JCAMP-DX files) with repositories like NIST Mass Data Center to update consensus values .

Advanced Research: What strategies are effective for derivatizing this compound to enhance its bioactivity in medicinal chemistry studies?

Answer:

  • Thioether Formation : React with thiourea (NH₂CSNH₂) in ethanol under reflux to replace the hydroxyl group with -SH, yielding 2-mercapto derivatives. Bioactivity screens show 2× higher antimicrobial potency against S. aureus compared to the parent compound .
  • Amination : Reductive amination using NH₄OAc/NaBH₃CN produces 2-amino derivatives, which are precursors for Schiff base ligands in metal-catalyzed reactions .
  • Prodrug Design : Acetylation of the hydroxyl group (acetic anhydride/pyridine) improves membrane permeability, as shown in Caco-2 cell assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-
Reactant of Route 2
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Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-

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